2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide
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Overview
Description
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide is a complex organic compound with the molecular formula C19H16N4OS. It is known for its unique structure, which includes a pyridine ring, a quinoline ring, and a sulfanyl group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide typically involves multiple steps, starting with the preparation of the pyridine and quinoline intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate can be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative.
Scientific Research Applications
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide: Similar in structure but with a methoxybenzamide group instead of a quinoline ring.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent, highlighting the versatility of the 3-cyano-4,6-dimethylpyridin-2-yl group.
Uniqueness
What sets 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide apart is its combination of a pyridine ring, a quinoline ring, and a sulfanyl group
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-quinolin-8-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-9-13(2)22-19(15(12)10-20)25-11-17(24)23-16-7-3-5-14-6-4-8-21-18(14)16/h3-9H,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHINGSNSMSLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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